H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH
Description
H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH is a nonapeptide characterized by a sequence rich in polar residues, including histidine (His), serine (Ser), lysine (Lys), and glutamine (Gln). The peptide features two consecutive serine residues (positions 2–3) and a lysine-leucine (Lys-Leu) motif, which may influence its biological interactions. For instance, the internal Ser-Lys-Leu (SKL) motif resembles peroxisome targeting signals (PTS), though studies indicate that C-terminal tripeptides (e.g., Ala-Asn-Leu) are more critical for peroxisomal sorting .
Properties
CAS No. |
500895-71-6 |
|---|---|
Molecular Formula |
C35H60N12O13 |
Molecular Weight |
856.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C35H60N12O13/c1-17(2)10-23(31(55)43-22(7-8-27(38)51)30(54)46-24(13-48)32(56)41-18(3)35(59)60)44-29(53)21(6-4-5-9-36)42-33(57)26(15-50)47-34(58)25(14-49)45-28(52)20(37)11-19-12-39-16-40-19/h12,16-18,20-26,48-50H,4-11,13-15,36-37H2,1-3H3,(H2,38,51)(H,39,40)(H,41,56)(H,42,57)(H,43,55)(H,44,53)(H,45,52)(H,46,54)(H,47,58)(H,59,60)/t18-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
FRZGALIHEMGXNG-MCKDWDGJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the histidine or serine residues, leading to the formation of oxo-histidine or oxo-serine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules or as models for studying peptide chemistry.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating diseases, such as using peptide-based drugs.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action for peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to the desired biological effect. For example, some peptides may bind to cell surface receptors, initiating a signaling cascade that results in a therapeutic outcome.
Comparison with Similar Compounds
Structural and Functional Motifs
Table 1: Key Structural Features and Functional Implications
Key Observations:
- Serine Clusters : The triple Ser in Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met enhances hydrophilicity and may stabilize receptor binding . In contrast, this compound has a dual Ser motif, which might optimize kinase recognition without excessive steric hindrance.
- Targeting Signals : While this compound contains an internal SKL-like motif (Ser-Ser-Lys-Leu), rat liver catalase relies on a C-terminal ANL tripeptide for peroxisomal sorting, suggesting positional specificity in PTS function .
Contradictions and Limitations
- PTS Specificity: contradicts the assumption that internal SKL motifs mediate peroxisome targeting. Instead, C-terminal tripeptides (e.g., ANL) are decisive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
